molecular formula C23H27NO7S B2517941 N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide CAS No. 863443-28-1

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide

Cat. No. B2517941
CAS RN: 863443-28-1
M. Wt: 461.53
InChI Key: YIQYVRROXRLMQI-UHFFFAOYSA-N
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Description

The compound "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide" is a synthetic molecule that appears to be structurally related to various benzamide derivatives. These derivatives often exhibit a range of biological activities, including antiemetic, antiproliferative, and receptor binding properties. The compound is not directly mentioned in the provided papers, but insights can be drawn from related research on benzamide derivatives and their chemical behavior.

Synthesis Analysis

The synthesis of related benzamide compounds typically involves the acylation of amines with acid chlorides or carboxylic acids. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide involved reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensation reactions starting from methyl 3-aminothiophene-2-carboxylate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials to introduce the specific methoxy and ethoxy substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and GC-MS, and confirmed by X-ray crystallography . Density functional theory (DFT) calculations are also used to predict and compare geometric bond lengths and angles with experimental data . For the compound , similar analytical techniques would likely be employed to elucidate its molecular structure, including the positions of the methoxy and ethoxy groups and the conformation of the dihydrothiophene ring.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including N-deprotection and annulation. For instance, the 3,4-dimethoxybenzyl group was used as an N-protecting group for 1,2-thiazetidine 1,1-dioxides and could be removed using DDQ . Additionally, a [Cp*RhIII]-catalyzed annulation reaction was developed for N-methoxybenzamide, which could potentially be relevant for the synthesis of quinazolin-4(3H)-one derivatives from similar substrates . These reactions highlight the reactivity of the benzamide moiety and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and intermolecular interactions, can be studied through various experimental techniques. Molar refractivity and polarizability of a related antiemetic drug were determined from density and refractive index measurements . Intermolecular interactions, including hydrogen bonding and crystal packing, can significantly influence the molecular geometry and properties of benzamide derivatives, as demonstrated by studies on N-3-hydroxyphenyl-4-methoxybenzamide . These properties are crucial for understanding the behavior of the compound in different environments and could be predictive of its biological activity.

Scientific Research Applications

Pharmacological Applications

Research has focused on the development of novel compounds with potential therapeutic effects. For instance, compounds with structural similarities have been investigated for their affinity for sigma-2 receptors, which are implicated in cancer and neurological diseases. A study by Xu et al. (2005) highlighted the synthesis and evaluation of benzamide analogues, revealing their high affinity for sigma-2 receptors, suggesting potential applications in cancer therapy or diagnostic imaging (Xu et al., 2005).

Organic Chemistry and Synthesis

Considerable effort has been put into the synthesis of complex molecules for various applications. For example, Owton et al. (1995) detailed the synthesis of an analogue of rhein, a drug used for treating osteoarthritis, which exhibited improved systemic exposure, indicating the importance of structural modification for enhancing drug properties (Owton et al., 1995). Moreover, the study on the molecular structure and intermolecular interactions of benzamide derivatives by Karabulut et al. (2014) underscores the significance of these interactions in drug design and the development of materials with specific properties (Karabulut et al., 2014).

Material Science

In material science, the synthesis of novel polyimides from benzamide derivatives, as reported by Butt et al. (2005), demonstrates the application of these compounds in creating materials with desirable thermal and mechanical properties. These materials have potential applications in aerospace, electronics, and other high-performance areas (Butt et al., 2005).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO7S/c1-5-30-20-10-7-16(13-22(20)31-6-2)23(25)24(17-11-12-32(26,27)15-17)19-9-8-18(28-3)14-21(19)29-4/h7-14,17H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQYVRROXRLMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=C(C=C(C=C3)OC)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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